molecular formula C6H14N2 B8302413 N-butyl-acetamidine

N-butyl-acetamidine

Cat. No.: B8302413
M. Wt: 114.19 g/mol
InChI Key: SGZTZYQJFPLMQG-UHFFFAOYSA-N
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Description

Conceptual Frameworks of Amidine Derivatives in Modern Chemistry

Amidine derivatives are a class of organic compounds characterized by the –C(=N)N< moiety. They are recognized as among the strongest organic bases, a property stemming from the resonance stabilization of the protonated cation, which occurs at the imino nitrogen. nih.govresearchgate.net This strong basicity makes them valuable in various chemical contexts.

In medicinal chemistry, the amidine group is a significant structural element found in a wide range of therapeutic agents. nih.gov Its ability to form non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets like proteins and DNA, is a key feature. nih.gov The cationic nature of protonated amidines can facilitate binding within the minor groove of DNA. nih.gov

Furthermore, amidines serve as versatile synthons and ligands in organic synthesis. They are used as building blocks for the creation of more complex molecules, including various heterocycles. ontosight.aiscielo.br Their ability to act as ligands in metal complexes can enhance catalytic activity in certain chemical reactions. ontosight.aiscielo.br A variety of synthetic methodologies exist for their preparation, including the reaction of primary amines with N,N-dimethylacetamide dimethyl acetal (B89532), nucleophilic addition of amines to nitriles, and reactions involving thioamides or ynamides. scielo.brresearchgate.netresearchgate.net

Academic Significance and Research Trajectories of N-alkyl Acetamidines

N-alkyl acetamidines, a specific subclass of amidines where an alkyl group is attached to one of the nitrogen atoms and a methyl group is present on the central carbon, are a subject of significant academic interest. Research has focused on their synthesis and their role as functional molecules. For instance, N'-alkyl-N,N-diethylacetamidines have been synthesized and investigated for their properties as CO2-triggered switchable surfactants. researchgate.net This switchability arises from the reaction of the acetamidine (B91507) group with CO2 to form an amphiphilic carbonate salt. researchgate.net

The structure-basicity relationships of N-alkyl acetamidines have also been a key area of study. The basicity of these compounds can be correlated with the pKa values of the corresponding primary or secondary amines from which they are derived. rsc.org Such studies are crucial for predicting the chemical behavior of these molecules and for designing compounds with specific properties. For example, in trisubstituted acetamidines, replacing a hydrogen atom on the amidine carbon with a methyl group increases the transmission of substituent effects at the imino nitrogen atom to the protonation site. rsc.org This highlights the nuanced electronic effects within the N-alkyl acetamidine framework. Furthermore, N-substituted acetamidines have been designed and evaluated as potent and selective inhibitors of biological targets like inducible nitric oxide synthase (iNOS), demonstrating their relevance in drug discovery. nih.govuniba.it

Classification and Structural Context of N-butyl-acetamidine

This compound is classified as a monosubstituted N-alkyl acetamidine. Its core structure consists of an acetamidine functional group where one of the nitrogen atoms is substituted with a butyl group. The acetamidine core itself is defined by a central carbon atom double-bonded to an imino (=NH) nitrogen and single-bonded to an amino (-NH2) nitrogen, with a methyl group also attached to the central carbon. In this compound, the butyl group (C4H9) replaces one of the hydrogens on the amino nitrogen.

The structure features a combination of a polar, strongly basic amidine head and a nonpolar, hydrophobic butyl tail. The unsubstituted amidine group contains both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). The presence of the butyl chain introduces hydrophobic character, which can influence properties like solubility and its potential use in systems requiring amphiphilic properties. solubilityofthings.com

Table 1: Structural Classification of this compound

AttributeClassificationDescription
Chemical Family AmidineContains the R-C(=NR')NR''R''' functional group.
Sub-Family AcetamidineThe R group attached to the central carbon is a methyl group (CH3).
Substitution Pattern N-alkyl AmidineAn alkyl group (butyl) is attached to a nitrogen atom.
Formal Name This compoundSpecifies the butyl substituent on a nitrogen of the acetamidine core.

Table 2: General Properties of the Amidine Functional Group

PropertyDescriptionReference
Basicity Amidines are strong organic bases. Protonation occurs on the sp2-hybridized imino nitrogen. nih.govresearchgate.net
Hydrogen Bonding The N-H groups act as hydrogen bond donors, while the nitrogen atoms act as acceptors. nih.gov
Reactivity Serve as versatile nucleophiles and are used as precursors in the synthesis of various heterocyclic compounds. ontosight.aiscielo.br
Coordination Chemistry Act as effective ligands for a variety of metal ions, finding use in catalysis. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

N'-butylethanimidamide

InChI

InChI=1S/C6H14N2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3,(H2,7,8)

InChI Key

SGZTZYQJFPLMQG-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(C)N

Origin of Product

United States

Coordination Chemistry of N Butyl Acetamidine and Amidine Based Ligands

Fundamental Principles of Amidine Coordination

Amidinate ligands are monoanionic, featuring an N-C-N backbone where the negative charge is delocalized through π-bonding. rsc.org The ability to modify the substituents on each of the three backbone atoms allows for precise tuning of the ligand's steric and electronic environment. rsc.org This adaptability has led to the coordination of amidine ligands with a wide array of metals across the periodic table. rsc.org

Bidentate and Tridentate Coordination Modes of Imidoyl Amidine Ligands

Imidoyl amidine ligands, such as N-2-pyridylimidoyl-2-pyridylamidine (Py2ImAm) and N-2-pyrimidylimidoyl-2-pyrimidylamidine (Pm2ImAm), possess the unique capability to coordinate to metal ions through both bidentate and tridentate binding sites. iucr.org The selection of the coordination mode is notably influenced by the reaction conditions. iucr.org

Research indicates that the presence of a weak acid is a key factor in determining the coordination site. iucr.org In acidic conditions, the metal ion is directed to the tridentate site. iucr.org Conversely, neutral or basic conditions favor the formation of coordination complexes where the metal center is bound to the bidentate pocket. iucr.org This acid-base dependent coordination behavior highlights the nuanced control that can be exerted over the resulting metal complex architecture. iucr.org

Ligand Design Principles for Metal Complexation

The design of ligands is a critical aspect of coordination chemistry, as it dictates the stability and catalytic properties of the resulting metal complexes. biointerfaceresearch.com The stability of a metal complex is influenced by factors such as the size and charge of the metal ion, in line with the hard and soft acid-base principle. biointerfaceresearch.com

Key design strategies for enhancing complex stability include the chelate and macrocyclic effects. biointerfaceresearch.com Polydentate ligands that form five- or six-membered rings upon coordination with a metal ion generally result in more stable complexes. biointerfaceresearch.com The thermodynamic stability is further enhanced when using cyclic polydentate ligands compared to their non-cyclic counterparts. biointerfaceresearch.com

Steric factors also play a crucial role. Bulky substituents near the ligand's donor atoms or expanded chelate ring structures can favor the high-spin state of a metal complex by disfavoring the contraction of metal-ligand bonds. mdpi.com Conversely, steric bulk at the periphery of the ligand sphere can promote a low-spin state if it hinders the expansion of the coordination sphere. mdpi.com The ability to tune these steric and electronic properties allows for the rational design of ligands for specific applications in catalysis, materials science, and photochemistry. biointerfaceresearch.com

Complexation Studies with Transition Metals

The versatile nature of amidinate ligands has led to extensive studies of their complexation with transition metals, revealing a rich and varied coordination chemistry.

First-Row Transition Metal Complexes with Sterically Hindered Amidinate Ligands

The use of sterically hindered amidinate ligands, such as those with bulky terphenyl substituents, has been explored in the synthesis of first-row transition metal complexes. rsc.org These bulky groups create a bowl-shaped environment around the metal center. rsc.org

When reacting lithium amidinates with divalent first-row transition metal halides (Cr, Mn, Fe, Co, and Ni), bis-amidinate metal complexes are exclusively formed. rsc.org In these reactions, two equivalents of the amidinate ligand substitute both halide ligands. rsc.org The resulting complexes, such as [(LMe)2M], are generally highly soluble in pentane (B18724) and can be isolated as crystalline compounds. rsc.org

Interestingly, the synthesis of mono-amidinate complexes of di- or tri-valent first-row transition metals has proven to be challenging, with bis-amidinate complexes being the prevalent products regardless of the synthetic route. rsc.org However, access to mono-amidinate species can be achieved by using different metal precursors, such as Ni(acac)2 or CuCl. rsc.orgrsc.org

Table 1: Synthesis of Bis-amidinate Complexes of First-Row Transition Metals

Metal (M) Halide Precursor (MX₂) Resulting Bis-amidinate Complex
Cr CrCl₂ [(LMe)₂Cr]
Mn MnCl₂ [(LMe)₂Mn]
Fe FeCl₂ [(LMe)₂Fe]
Co CoCl₂ [(LMe)₂Co]

Copper(I) Amidinate Complexes and Their Thermal Chemistry

A series of copper(I) amidinates with the general formula [(R'NC(R)NR'')Cu]₂ have been synthesized and characterized. nih.gov These compounds typically exist as planar dimers, with the amidinate ligands bridging two copper centers through nearly linear N-Cu-N bonds. nih.govacs.org The properties of these complexes, such as melting point and volatility, can be tuned by varying the alkyl groups (R, R', and R'') on the amidinate ligand. harvard.edu For example, compounds like copper(I) N,N′-di-sec-butyl-acetamidinate have lower melting points and can evaporate from a thermally stable liquid state, providing a reproducible vapor source for applications like Atomic Layer Deposition (ALD). harvard.edu

The thermal decomposition of copper(I) amidinates is a critical aspect of their chemistry, particularly for their use as precursors in materials deposition. researchgate.net Two primary thermal decomposition pathways have been identified: the elimination of carbodiimide (B86325) (deinsertion) and β-hydrogen abstraction. ed.ac.uk The former is more common in lower temperature, solution-based thermolysis, while the latter tends to occur at higher temperatures in gas-phase systems. ed.ac.uk These decomposition pathways can lead to the formation of copper metal, with the ligand acting as a reducing agent. researchgate.net

Studies on the thermal chemistry of copper(I)–N,N′-di-sec-butylacetamidinate on SiO₂ surfaces have identified distinct chemical transformations at approximately 300 K, 500 K, and 900 K. aip.org Initial decomposition is observed around 300 K, involving steps like β-hydride elimination or C–N bond scission. aip.org

Zinc Benzoate (B1203000) Coordination with N,N,N',N'-tetramethylethylenediamine Ligands

The coordination chemistry of zinc with benzoate and N,N,N',N'-tetramethylethylenediamine (TMEDA) ligands has been investigated. TMEDA is known to form stable complexes with metal salts that might otherwise be sensitive to air and moisture. chemicalbook.com For instance, zinc chloride reacts with one equivalent of TMEDA to form a crystalline, air-stable solid, ZnCl₂·TMEDA. chemicalbook.com

In the context of zinc benzoate complexes, the coordination environment of the zinc center can vary. For example, in a mononuclear Zn(II) complex involving 4-methylbenzoate (4-MeBz) and 2-aminopyridine (B139424) (2-AmPy), the zinc center is penta-coordinated. mdpi.com This coordination sphere consists of two monodentate 2-AmPy moieties, one monodentate 4-MeBz moiety, and one bidentate 4-MeBz moiety, resulting in a distorted square pyramidal geometry. mdpi.com In another example, the complex [Zn(O₂CPh)₂(L)₂] (where L is 1-methyl-4,5-diphenylimidazole), the benzoate ions act as monodentate ligands, leading to a distorted tetrahedral environment around the Zn(II) center. nih.gov

Coordination with f-block Elements

The coordination chemistry of amidine-based ligands with f-block elements, which include the lanthanide and actinide series, is a field of significant interest, particularly for applications in nuclear fuel reprocessing and medical radioisotope separation. wordpress.com The ability of these ligands to differentiate between trivalent lanthanides (Ln³⁺) and actinides (An³⁺) is a critical aspect of their design and study.

Aminopolycarboxylate Complexants for Trivalent f-element Differentiation

Aminopolycarboxylate (APC) ligands are extensively utilized to facilitate the separation of actinides and lanthanides. nih.gov The introduction of N-donor atoms into the APC structure enhances the stability of the resulting actinide complexes relative to their lanthanide counterparts. nih.gov A prime example of this design strategy involves the structural modification of traditional chelators to improve their selectivity.

A novel metal ion complexant, N-butyl-2-acetamide-diethylenetriamine-N,N',N'',N''-tetraacetic acid (DTTA-BuA), has been synthesized and characterized for its ability to achieve efficient differentiation between trivalent f-elements. nih.govosti.gov This ligand incorporates an N-butyl-acetamide group into a diethylenetriamine (B155796) platform that also features four acetate (B1210297) pendant arms. nih.govosti.gov Research demonstrates that when compared with the conventional APC, diethylenetriamine pentaacetic acid (DTPA), the modified DTTA-BuA complexant exhibits important An³⁺/Ln³⁺ differentiation when used in liquid-liquid distribution systems. nih.govosti.gov The measured stability constants for the formation of complexes with Americium (Am³⁺) and Curium (Cm³⁺) are consistently higher than those for lanthanides with similar charge densities. nih.govosti.gov This enhanced stability of the actinide complexes is a key factor in achieving effective separation. nih.gov

FeatureDTPA (Conventional Ligand)DTTA-BuA (Amide-Functionalized Ligand)
An³⁺/Ln³⁺ DifferentiationStandard benchmarkEnhanced differentiation nih.govosti.gov
Actinide Complex StabilityStrongHigher stability for Am³⁺ and Cm³⁺ complexes nih.govosti.gov
Operational pHLess effective at low pHEfficient at low pH conditions nih.govosti.gov
Key Functional Group for DifferentiationPentaacetic acidN-butyl-acetamide functionalization nih.govosti.gov

Amide Functionalization and Ligand Acidity in f-element Chelation

The strategic incorporation of amide functionalities into chelating ligands is a powerful method for tuning their electronic properties and, consequently, their coordination behavior with f-elements. In the case of DTTA-BuA, the amide functionalization serves to increase the total ligand acidity. nih.govosti.gov This heightened acidity is crucial for attaining efficient 4f/5f element differentiation, particularly in low pH environments. nih.govosti.gov

The amide group, when positioned on the diethylenetriamine backbone containing four acetate arms, allows the ligand to maintain an octadentate coordination sphere for all investigated trivalent f-elements. nih.govosti.gov This creates a compact coordination environment that inhibits the protonation of the lanthanide-ligand (LnL⁻) complexes. nih.govosti.gov For actinide ions like americium and curium, the enhanced stability of the actinide-ligand (AnL⁻) complex lowers the protonation constant (K₁₁₁) to a level beyond the detection limits of potentiometry. nih.govosti.gov

Theoretical and Computational Approaches in Coordination Chemistry of N-butyl-acetamidine Analogs

Theoretical and computational methods are indispensable tools for understanding the intricate details of molecular structure, bonding, and reactivity in the coordination chemistry of amidine-based ligands. These approaches provide insights that complement experimental findings and guide the rational design of new, more effective ligands.

Density Functional Theory (DFT) for Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net In the context of f-element coordination with amidine-based ligands, DFT calculations are employed to optimize the geometries of metal-ligand complexes, predict their stability, and elucidate the nature of the chemical bonds. nih.govosti.gov

For instance, DFT computations performed on the DTTA-BuA ligand complexed with Am³⁺ and Eu³⁺ have revealed that the difference in the back-donation capability of the f-orbitals of these metals is the primary reason for the stronger proton affinity of the EuL⁻ complex compared to the AmL⁻ complex. nih.govosti.gov Such calculations are crucial for understanding the electronic origins of the observed selectivity. DFT can also be used to determine various thermodynamic and kinetic parameters for the decomposition and reaction pathways of N-substituted acetamides and their analogs. mdpi.com The theory allows for the calculation of properties such as ionization potential, electron affinity, and global hardness, which are essential for predicting the reactivity of these ligands. nih.gov

DFT ApplicationInformation GainedRelevance to Ligand Design
Structure OptimizationProvides the most stable 3D arrangement of atoms in the metal-ligand complex. mdpi.comEssential for understanding coordination geometry and steric effects.
Electronic Property CalculationDetermines orbital energies (HOMO/LUMO), charge distribution, and bond nature. nih.govresearchgate.netHelps explain the stability and reactivity of complexes.
Thermodynamic AnalysisCalculates reaction energies, stability constants, and proton affinities. mdpi.comPredicts the selectivity of a ligand for different metal ions. nih.govosti.gov
Reactivity DescriptorsCalculates Fukui functions and softness indices to identify reactive sites. nih.govGuides modification of the ligand structure to enhance binding.

Molecular Electrostatic Potential (MEP) Analysis in Ligand Design

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool for visualizing the charge distribution within a molecule and predicting its interaction behavior. rsc.orgmdpi.com The MEP map highlights electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are critical for understanding non-covalent interactions, including metal-ligand binding. mdpi.com

In ligand design, MEP analysis serves as a valuable indicator of how a ligand will "appear" to an approaching metal ion. rsc.orgmdpi.com The topology of the MEP, including the locations and values of potential minima, can identify the most likely sites for metal coordination, such as lone pairs on nitrogen or oxygen atoms. mdpi.com The unique electrostatic properties associated with the amidine functional group are critical to its function as a ligand. nih.gov By calculating the MEP surface, chemists can quantitatively assess how structural modifications—such as adding or changing substituent groups—will alter the electrostatic landscape of the ligand. rsc.org This allows for the rational design of ligands with enhanced affinity and selectivity for a target metal ion by optimizing the electrostatic complementarity between the ligand and the metal. rsc.org Research has shown that a strong, linear correlation exists between the electrostatic potential and substituent effects, making MEP a physically meaningful and predictive quantity in the design of new molecules. rsc.org

Catalytic Applications of N Butyl Acetamidine Derivatives

Role as Ligands in Catalytic Systems

N-butyl-acetamidine derivatives belong to the broader class of amidinates, which are nitrogen analogs of carboxylates. researchgate.net These ligands are known for their ability to coordinate with a wide range of metals in various modes, including monodentate, bidentate, and bridging fashions. researchgate.net A key feature of amidinate ligands is the presence of substituents on the nitrogen atoms, which allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic performance. researchgate.net

Enhancement of Catalytic Activities by N-butyl Analogs in Metal Complexes

The introduction of N-butyl groups into ligands can significantly enhance the catalytic activity of metal complexes. The steric and electronic properties of the butyl group can influence the coordination environment of the metal center, leading to improved performance. For example, in the transfer hydrogenation of aromatic ketones, ruthenium complexes with dipyrazolylpyridine ligands showed a marked increase in catalytic activity when a butyl group was introduced into the 5-position of the pyrazole (B372694) rings.

Similarly, phenoxyimine complexes of titanium containing bulky tert-butyl groups have been studied for ethylene (B1197577) polymerization. These bulky substituents serve to protect the metal center, stabilize the catalytically active sites, and improve the solubility of the complex.

A 2018 study on palladium-catalyzed N-arylation of secondary acyclic amides highlighted the importance of ligand structure. While not a direct N-butyl analog, the study utilized N-butyl acetamide (B32628) as a substrate and systematically varied the phosphine (B1218219) ligand. This work underscores how ligand optimization is crucial for catalytic efficiency in reactions involving N-butyl-containing substrates. nih.gov

Table 1: Effect of Ligand Substitution on Catalytic Activity

Catalyst System Reaction Role of Butyl Group Outcome
Ruthenium with dipyrazolylpyridine ligands Transfer hydrogenation of aromatic ketones Butyl group in the 5-position of pyrazole rings Pronounced increase in catalytic activity
Titanium with phenoxyimine ligands Ethylene polymerization Bulky tert-butyl groups in ortho- and para-positions Protects metal center, stabilizes active sites
Palladium with JackiePhos analogs N-arylation of N-butyl acetamide N-butyl group on substrate Ligand optimization crucial for high yields nih.gov

Amidinate Ligands in Polymerization Catalysis, e.g., Ethylene Polymerization

Amidinate ligands have been extensively used in Group 4 metal complexes for the polymerization of α-olefins, including ethylene. ubc.ca The fine-tuning of these nitrogen-containing ligands plays a significant role in controlling the catalytic performance and the structural properties of the resulting polymers. nih.gov Adjusting the steric and electronic properties of the amidinate ligand, for instance by varying the N-substituents, can lead to the production of polyethylenes with high molecular weights. nih.gov

Bis(amidinate) titanium complexes, in particular, have been designed for the stereospecific polymerization of propylene. ubc.ca Mechanistic studies and the characterization of active species using techniques like EPR spectroscopy have been instrumental in understanding how reaction conditions influence the catalytic behavior. ubc.ca The versatility of amidinate ligands makes them a key component in the development of non-metallocene catalysts for olefin polymerization. researchgate.netnih.gov

Organic Catalysis Mediated by this compound Related Compounds

Beyond their role as ligands, this compound and related compounds can participate directly in organic transformations, often as base catalysts or as key reactive intermediates.

Hydroamidation Reactions: Mechanistic Insights and Base Catalysis

Hydroamidation is a valuable method for forming C-N bonds. Research into the hydroamidation of methyl acrylate (B77674) and acrylonitrile (B1666552) using N-alkyl acetamides has provided insights into the role of base catalysis. The choice of base is crucial for the reaction rate. For instance, less acidic N-aryl acetamides react much faster in the presence of a strong base like potassium tert-butoxide (KOtBu), achieving high conversions, though sometimes accompanied by side reactions like polymerization of the alkene.

In contrast, N-aryl trifluoroacetamides, which are more acidic, can achieve near-quantitative conversions with a weaker organic base like Diazabicycloundecene (DBU). Studies have also shown that the amount of base does not always directly correlate with the reaction rate, and lower base concentrations can sometimes provide better yields by minimizing side reactions. Temperature also plays a critical role, with room temperature often providing the highest conversions, as elevated temperatures can lead to base degradation or the formation of inhibitory side products.

Exploration of N-butyl Isocyanate as a Chemical Process Intermediate and Catalyst

N-butyl isocyanate is a significant and versatile intermediate in organic synthesis. nbinno.com Its high reactivity stems from the electrophilic isocyanate functional group (-N=C=O), which readily reacts with nucleophiles like alcohols and amines. nbinno.com This reactivity makes it a key component in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. nbinno.comoecd.org It is often used to introduce the n-butyl carbamate (B1207046) or n-butyl urea (B33335) moiety into molecules. nbinno.com

In addition to its role as a synthetic intermediate, N-butyl isocyanate is also employed in small quantities as a catalyst in the industrial manufacturing of specialty isocyanates. oecd.org In these processes, N-butyl isocyanate and certain amines can form intermediates that release the isocyanate upon phosgenation. The production of N-butyl isocyanate itself is often achieved through the reaction of n-butylamine with phosgene. oecd.org One method for its preparation involves the non-catalytic thermal decomposition of N-alkylcarbamates in the gas phase. researchgate.netbutlerov.com

Table 2: Properties and Applications of N-butyl Isocyanate

Property Value/Description Reference
CAS Number 111-36-4 nbinno.com
Molecular Formula C5H9NO
Appearance Colorless to pale yellow liquid nbinno.com
Boiling Point ~115.0 °C nbinno.com
Key Reactivity Highly electrophilic isocyanate group reacts with nucleophiles nbinno.com
Primary Use Intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers nbinno.comoecd.org
Catalytic Use Catalyst in the manufacture of specialty isocyanates oecd.org

Computational Studies in Catalysis

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating the mechanisms of catalytic reactions involving this compound derivatives and related compounds. These studies provide insights into reaction pathways, transition state energies, and the electronic and steric factors that govern catalytic activity.

DFT calculations have been used to investigate the bonding in bis(amidate)-bis(amido) complexes of titanium and zirconium. ubc.ca These studies help to predict the geometric isomers of the complexes and understand the nature of the metal-ligand bonding. The calculations show that the highest occupied molecular orbital (HOMO) in these complexes often has amido ligand-to-metal bonding character, while the lowest unoccupied molecular orbital (LUMO) is typically a vacant d-orbital on the metal center. ubc.ca This information is crucial for understanding the reactivity of these complexes in catalysis.

In the context of hydroamination reactions, computational studies have been employed to evaluate different mechanistic pathways, such as those involving nucleophilic addition of an amine to a metal-coordinated alkene. nih.gov These theoretical assessments can help to determine the most favorable reaction pathway and explain observed regioselectivity. For organolanthanide-mediated hydroamination, computational analysis has been used to compare different mechanisms for allene (B1206475) activation, concluding that a classical stepwise insertion mechanism is more favorable than a non-insertive one. rsc.orgresearchgate.net

Furthermore, computational studies have been applied to palladium-catalyzed C-N bond formation reactions using N-butyl acetamide as a substrate. nih.gov These studies can reveal why certain ligands are more effective than others by, for example, showing how an electron-deficient ligand can facilitate the binding of the amide to the palladium intermediate, a key step in the catalytic cycle. nih.gov

Thermodynamic Analysis of Catalytic Processes

A complete thermodynamic analysis would necessitate experimental data from techniques like calorimetry to measure reaction enthalpies or theoretical calculations (e.g., Density Functional Theory - DFT) to compute the energy of reactants, products, and transition states. This would allow for the creation of a reaction coordinate diagram and the determination of whether a catalytic step is exothermic or endothermic, and whether it is favored at certain temperatures.

Table 1: Hypothetical Thermodynamic Parameters for a Catalyzed Reaction This table is for illustrative purposes only, as specific data for this compound is unavailable.

Thermodynamic Parameter Value Units Description
Enthalpy of Reaction (ΔH°) N/A kJ/mol Heat absorbed or released during the reaction.
Entropy of Reaction (ΔS°) N/A J/(mol·K) Change in system disorder.
Gibbs Free Energy (ΔG°) N/A kJ/mol Indicates the spontaneity of the reaction.

Process Simulation and Optimization of Catalytic Reactions

To simulate and optimize a catalytic reaction, one needs a robust kinetic model. This involves determining the reaction order with respect to each reactant and the catalyst, as well as the temperature dependence of the rate constants (often described by the Arrhenius equation). This data is then used in chemical process simulation software (like Aspen Plus or MATLAB) to model reactor behavior under various conditions (temperature, pressure, flow rates) and optimize for metrics like yield, selectivity, and space-time yield.

Table 2: Hypothetical Kinetic Data for Process Simulation This table is for illustrative purposes only, as specific data for this compound is unavailable.

Parameter Value / Model Description
Reaction Rate Law N/A Mathematical expression for the reaction rate.
Pre-exponential Factor (A) N/A Frequency factor in the Arrhenius equation.
Catalyst Loading N/A Amount of catalyst used relative to reactants.
Optimal Temperature N/A Temperature for maximum desired output.

Given the current state of available research, a detailed article on the catalytic applications of this compound derivatives that includes specific data tables and in-depth research findings for thermodynamic analysis and process simulation cannot be accurately generated. Further experimental research is required to establish the catalytic profile of this compound and generate the necessary data.

Applications of N Butyl Acetamidine in Polymer Chemistry and Materials Science

Building Blocks for Complex Molecular Architectures and Materials

The unique structure of amidine-containing compounds, including N-butyl-acetamidine, positions them as valuable building blocks in the synthesis of more complex molecules and novel materials. ontosight.ai The acetamidine (B91507) group itself, with its distinct reactivity, and the attached N-butyl group, can be leveraged to create materials with specific, designed properties. ontosight.ai These compounds can serve as intermediates or key reagents in the synthesis of a wide array of organic and heterocyclic molecules, which are foundational to the development of pharmaceuticals, agrochemicals, and advanced materials. a2bchem.commsesupplies.com

The presence of both a reactive functional group (the acetamidine) and an alkyl chain (the butyl group) allows for precise tuning of molecular interactions. This dual characteristic is crucial for constructing complex molecular architectures where control over properties like solubility and intermolecular forces is paramount. ontosight.ai For instance, derivatives of N-butyl acetamide (B32628) are used in the synthesis of more elaborate molecules, underscoring the role of the N-butyl group in influencing the final compound's characteristics. scbt.com The general utility of such building blocks lies in their ability to be incorporated into larger structures, including polymers and intricate molecular frameworks, thereby imparting specific functionalities. msesupplies.comscbt.com

Supramolecular Polymer Gels Utilizing N,N′-Di-substituted Acetamidine Groups

Supramolecular polymer gels are a class of soft materials formed by the physical, non-covalent cross-linking of polymer chains. researchgate.netrsc.org Gels that utilize N,N′-di-substituted acetamidine groups are particularly robust due to the highly stable nature of the cross-linking interactions. researchgate.net These materials are formed by mixing polymers containing acetamidine groups with complementary polymers, leading to the formation of a three-dimensional network that entraps a solvent. researchgate.netwikipedia.org

Amidinium-Carboxylate Salt Bridge Formation and Stability

The primary interaction responsible for the formation of these gels is the amidinium-carboxylate salt bridge. researchgate.netresearcher.life This non-covalent bond forms between the protonated acetamidine group (amidinium) and a deprotonated carboxylic acid group (carboxylate). acs.org The stability of this salt bridge is exceptionally high, especially when compared to simpler ammonium-carboxylate interactions. researchgate.netresearchgate.net This enhanced stability arises from the combination of strong hydrogen bonds and Coulombic attraction between the resulting cation and anion. rsc.orgnih.gov

Several factors influence the strength of the amidinium-carboxylate salt bridge:

Acidity and Basicity : The stability of the complex is significantly affected by the basicity of the amidine and the acidity of the carboxylic acid, with electron-rich amidines and electron-poor carboxylic acids forming the most stable pairs. nih.gov This suggests a significant degree of proton transfer upon formation of the salt bridge. nih.gov

Solvent Environment : While polar solvents can decrease the stability of salt bridges formed with N,N'-dialkylamidines, the interaction remains remarkably stable across both polar and nonpolar aprotic solvents. nih.gov This versatility is attractive for designing supramolecular systems that can function in diverse chemical environments. nih.gov

Steric Factors : Research indicates that the steric size of the alkyl substituents on the amidine nitrogen atoms does not significantly impact the stability of the salt bridge itself. nih.gov

Influence of Polymer Structure on Gel Properties

The macroscopic properties of supramolecular gels, such as their stiffness and gelation temperature, are directly influenced by the architecture of the constituent polymer chains. researchgate.net The arrangement and density of the functional groups along the polymer backbone dictate the efficiency of the cross-linking and the resulting network structure. researchgate.net

For example, studies comparing gels made from different polymer backbones reveal significant differences in mechanical properties. A supramolecular gel formed from a carboxy-terminated telechelic polybutadiene (B167195) and a linear polyamidine (with N,N′-di-substituted acetamidine groups) exhibited a high storage modulus (G') of approximately 1 MPa and a gel transition temperature (Tgel) of 37 °C. researchgate.net In contrast, a gel prepared using a random copolymer of n-butyl acrylate (B77674) and acrylic acid with the same polyamidine showed an even higher G' value of 1.6 MPa at 25°C. researchgate.net This difference highlights how the distribution of carboxylic acid groups—either at the ends of the chains (telechelic) or randomly distributed—affects the formation and strength of the 3D network. researchgate.net

Table 1: Comparison of Supramolecular Polymer Gels Based on Amidinium-Carboxylate Salt Bridges

Carboxy-Functional Polymer Amidine-Functional Polymer Storage Modulus (G') Gel Transition Temp. (Tgel) Observations
Carboxy-terminated telechelic polybutadiene Linear polyamidine ~ 1 MPa (at RT) 37 °C Gel shows virtually no fluidity. researchgate.net
Random copolymer of n-butyl acrylate and acrylic acid Linear polyamidine 1.6 MPa (at 25°C) - Robust gel formation. researchgate.net

This interactive table summarizes key findings from research on supramolecular polymer gels. Sort by clicking the headers.

N-functional Polymers and Monomers

Polymers containing nitrogen-based functional groups (N-functional polymers) exhibit a wide range of properties that are valuable in numerous applications. specificpolymers.com The incorporation of moieties like this compound into polymer structures can be achieved through the synthesis and subsequent polymerization of corresponding N-functional monomers. specificpolymers.com

Synthesis and Polymerization of N-functional Monomers

The creation of N-functional monomers can be accomplished through various synthetic routes. Multicomponent reactions, such as the Passerini reaction, are efficient methods for preparing a diverse portfolio of functional (meth)acrylic monomers in high yields. researchgate.netresearchgate.net Other methods include the hydroamidation of alkenes with acetamides, which can be used to construct larger functional molecules. georgiasouthern.edu However, studies have shown that the reactivity in such reactions can be dependent on the amide structure; for instance, N-butyl acetamide reacts more slowly than N-aryl acetamides. georgiasouthern.edu

Once synthesized, these monomers can be polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. researchgate.netrsc.org RAFT allows for the creation of well-defined polymers with controlled molecular weights and narrow polydispersity indices, including homopolymers and various block copolymers. researchgate.netresearchgate.net For example, linear copolymers of n-butyl acrylate containing specialized functional units have been successfully synthesized via RAFT polymerization. rsc.org

Hydrophilic, Hydrophobic, and Amphiphilic Polymer Architectures

The terms hydrophilic ("water-loving") and hydrophobic ("water-fearing") describe a polymer's affinity for water. researchgate.net This property is primarily determined by the presence of polar or non-polar functional groups in the polymer's structure. researchgate.netpressbooks.pub

Hydrophilic Polymers : Contain a high density of polar groups such as amides (-C(O)NH-), carboxyls (-COOH), or hydroxyls (-OH), which makes them soluble or swellable in water. researchgate.netmdpi.com The acetamidine group is polar and can contribute to the hydrophilicity of a polymer.

Hydrophobic Polymers : Are composed mainly of non-polar groups, such as long alkyl chains (-CnH2n+1), making them insoluble in water. pressbooks.pubresearchgate.net The 'n-butyl' part of this compound is a hydrophobic moiety.

Amphiphilic Polymers : Possess both distinct hydrophilic and hydrophobic segments within the same macromolecule. pressbooks.pubmdpi.com This dual nature allows them to self-assemble into complex structures like micelles or vesicles in solution. pressbooks.pub

By strategically incorporating a monomer like this compound into a polymer, one can create tailored polymer architectures. mdpi.com For example, a block copolymer could be synthesized with one block containing hydrophilic acetamidine groups and another block composed of hydrophobic monomers (like styrene (B11656) or butyl acrylate). researchgate.netpressbooks.pub Such an amphiphilic architecture would self-assemble in aqueous environments, with the hydrophobic blocks forming a core and the hydrophilic blocks forming a stabilizing outer shell. pressbooks.pubrsc.org The ability to create these varied architectures is crucial for applications ranging from drug delivery systems to advanced coatings and emulsifiers. pressbooks.pubnih.gov

Polymerization Control via Controlled Radical Polymerization (e.g., SET-LRP)

Controlled Radical Polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. One prominent CRP method is Single Electron Transfer Living Radical Polymerization (SET-LRP), which has been successfully employed for a wide range of monomers. The control in SET-LRP is typically achieved through a rapid and reversible deactivation of growing polymer chains. This process is mediated by a catalyst system, often involving a copper(I) species and a ligand in a suitable solvent.

The efficiency of SET-LRP is highly dependent on the choice of ligand, which complexes with the copper species, influencing its solubility and reactivity. Nitrogen-containing ligands are particularly common in SET-LRP. For instance, tris(2-dimethylaminoethyl)amine (Me6-TREN) and the more economical tris(2-aminoethyl)amine (B1216632) (TREN) have been extensively used to mediate the polymerization of acrylates and other monomers. rsc.orgrsc.org These ligands facilitate the disproportionation of Cu(I) into the activator, Cu(0), and the deactivator, Cu(II), which is a key step in the SET-LRP mechanism. rsc.orgcmu.edu The polymerization is often conducted in polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dimethylacetamide (DMAc), which help in the solubilization of the catalyst system. rsc.org

While N-alkyl-substituted compounds are integral to many CRP systems, the specific use of this compound as a ligand or in another capacity for SET-LRP is not extensively documented in publicly available research. However, the principles of SET-LRP are based on the selection of appropriate ligands to modulate the activity of the copper catalyst. The family of N-alkyl-2-pyridylmethanimines, for example, has been presented as an alternative to common ligands for copper-mediated ATRP, another type of CRP. sigmaaldrich.com This suggests that N-alkyl-substituted compounds with suitable coordinating atoms can potentially play a role in such polymerization systems.

Research has also shown that initiators can be derived from N-alkyl compounds. For example, N,N-Dimethylanilinium p-toluenesulfonate has been utilized as an initiator for the quasi-living free radical polymerization of various alkyl methacrylate (B99206) monomers. rsc.org This demonstrates the versatility of N-alkyl compounds in initiating controlled polymerization processes.

The following table summarizes the key components and conditions in representative SET-LRP systems, highlighting the role of N-containing ligands and solvents that are structurally related to this compound.

MonomerInitiatorLigandCatalystSolventReference
Methyl Acrylate (MA)Methyl 2-bromopropanoate (B1255678) (MBP)Me6-TRENCu(0) wireDMSO rsc.org
n-Butyl Acrylate (nBA)Ethyl 2-bromoisobutyrate (EBiB)TRENCu(0) wireWater/Toluene rsc.org
Methyl Acrylate (MA)Methyl 2-bromopropanoate (MBP)Me6-TRENCu(0) powderAcetonitrile (B52724)/Water rsc.org
n-Butyl Acrylate (nBA)Not specifiedMe6-TRENCu(I)Not specified cmu.edu

Degradation Characteristics of Polymers Derived from this compound Analogues

The degradation behavior of polymers is a critical aspect, particularly for applications in biomedicine and for addressing environmental concerns. Polymers derived from analogues of this compound, such as polyamidines, exhibit distinct degradation profiles influenced by their chemical structure and the surrounding environment.

Polyamidines are a class of polymers that contain the amidine functional group (-C(=NH)-NH-) in their backbone or as a side chain. Their degradation is primarily governed by hydrolysis. Research on an aliphatic polyacetamidine has shown that its stability is highly dependent on the pH of the environment. researchgate.netresearchgate.net Under acidic conditions, the polyamidine was found to be stable. However, in neutral and basic conditions, it underwent hydrolytic degradation. researchgate.netresearchgate.net The primary degradation products were identified as aliphatic acetamide, amine, and acetic acid. researchgate.netresearchgate.net This pH-dependent degradation offers a pathway for the controlled release of substances that can be ionically bonded to the polyamidine backbone. researchgate.netresearchgate.net

The mechanism of degradation for polyamidines differs from that of polyamides, which contain amide linkages (-CO-NH-). Polyamides, such as Nylon, typically degrade through the cleavage of the C-N bond within the amide group. nist.gov In contrast, amide bonds are known to be substantially more stable against hydrolysis compared to ester bonds. nih.gov The amidine group in polyamidines, however, presents a different hydrolytic susceptibility.

Studies on other amidine-containing polymers have also highlighted their potential for controlled degradation. For instance, poly(ortho ester amidine) copolymers have been synthesized as pH-labile materials. nih.gov These polymers undergo accelerated degradation in mildly acidic environments, which leads to an increase in particle size and the release of encapsulated molecules, such as DNA. nih.gov This characteristic is particularly relevant for applications like gene delivery. nih.gov

The hydrolytic degradation of the amidine moiety has also been observed in styrene-based copolymers functionalized with linear amidine groups. acs.org This degradation led to the insolubility of the polymer and a significant reduction in its capacity to adsorb CO2, underscoring the impact of hydrolysis on the material's functional properties. acs.org

The following table summarizes the degradation characteristics of polymers containing amidine or amide functionalities, providing a comparative view.

Polymer TypeFunctional GroupDegradation ConditionPrimary Degradation ProductsKey FindingsReference
Aliphatic PolyacetamidineAmidineNeutral and basic pHAliphatic acetamide, amine, acetic acidStable under acidic conditions; degradation enables controlled release. researchgate.netresearchgate.net
Poly(ortho ester amidine)Amidine, Ortho esterMildly acidic pHNot specifiedAccelerated degradation at mild acidity, leading to release of contents. nih.gov
Amidine-functionalized Styrene CopolymerAmidineHydrolysisNot specifiedHydrolysis of amidine moiety leads to insolubility and loss of function. acs.org
Polyamide (general)AmideHeat, UV radiationCO2, CO, water, hydrocarbonsDegradation involves cleavage of the C-N bond in the amide group. nist.gov

Computational Chemistry and Molecular Modeling of N Butyl Acetamidine Analogs

Theoretical Prediction of Molecular Behavior

Computational chemistry provides powerful tools for predicting the behavior of molecules, offering insights into their interactions and properties before they are synthesized. For N-butyl-acetamidine analogs, particularly those with N-acetamide substitutions, theoretical methods are employed to forecast their binding affinity to biological targets. By simulating the interactions between a ligand and a protein, researchers can estimate the strength of this binding, often expressed as an inhibition constant (Ki) or a binding affinity (ΔG).

In the development of ligands for the 18kDa translocator protein (TSPO), a series of N,N-substituted pyrazolopyrimidine acetamide (B32628) derivatives were synthesized and characterized. mdpi.com Computational studies, alongside in vitro experiments, revealed that these compounds exhibited binding affinities ranging from the picomolar to the nanomolar scale. mdpi.com For instance, certain N-substituted acetamide derivatives showed Ki values comparable to established TSPO ligands like DPA-714 and PK11195. mdpi.com Notably, the introduction of an N-substituted aromatic group, as seen in ligand GMA 15, led to a picomolar binding affinity (Ki = 60 pM). This high affinity was attributed to potential hydrophobic π–π interactions with a tryptophan residue within the binding pocket, a behavior predicted through molecular modeling. mdpi.com

Molecular dynamics simulations further enhance the prediction of molecular behavior by showing how a ligand-protein complex behaves over time. For a series of thioxothiazolidinyl-acetamide derivatives designed as urease inhibitors, Root-Mean-Square Deviation (RMSD) plots were used to assess the stability of the ligand within the enzyme's active site. researchgate.net These simulations can confirm whether a designed compound remains in its predicted binding pose, validating the computational design. researchgate.net

The following table presents the computationally predicted and experimentally verified binding affinities of several N-acetamide substituted ligands for the TSPO target. mdpi.com

Table 1: Binding Affinities (Ki) of N-Acetamide Substituted Ligands for TSPO

Compound N-Substituents Ki (nM)
GMA 7 N-Methyl, N-ethyl acetamide 17.10
GMA 9 N-ethyl, N-isopropyl acetamide 13.27
GMA 12 N,N-di(2-methoxy ethyl) acetamide 25.37
GMA 15 N-ethyl, N-phenylacetamide 0.06
DPA-714 (Reference) - 3.66

| PK11195 (Reference) | - | 1.34 |

This table is interactive. You can sort and filter the data.

Predicting Reactivity and Selectivity in Organic Reactions

A key application of computational chemistry is the prediction of reactivity and selectivity in organic reactions, providing a theoretical foundation for experimental observations. Ab initio calculations and Density Functional Theory (DFT) are instrumental in mapping reaction pathways and understanding why certain products are favored over others.

Studies on acetimidoylketenes, which are structurally related to acetamidines, have demonstrated the predictive power of these methods. nih.gov Theoretical calculations predicted that N-Propylacetacetimidoylketene would exhibit significant selectivity for alcohols over ketones and would discriminate between alcohols based on steric hindrance (primary > secondary > tertiary). nih.gov These predictions were subsequently confirmed by experimental results from competitive trapping reactions, lending strong support to the calculated planar, pseudopericyclic transition structures for these reactions. nih.gov The agreement between theory and experiment underscores the ability of computational models to accurately forecast the chemoselectivity of these reactive intermediates. nih.gov

DFT has also been successfully used to predict regioselectivity in the nucleophilic aromatic substitution (SNAr) reactions of perfluoroaza-aromatic compounds. mdpi.com By calculating the activation energies for a nucleophile attacking different positions on the aromatic ring, researchers can determine the most likely site of reaction. For perfluoropyrimidine and perfluoropyridazine, the calculations showed that the first substitution by a phenoxide group would occur at the position para to a nitrogen atom. mdpi.com This selectivity was explained not just by traditional electronic effects but also by the geometry of the transition state, which allows for a stabilizing π-complex interaction between the nucleophile and the electron-deficient ring. mdpi.com

The table below shows the calculated activation energies for the first phenoxide substitution on various perfluoroaza-aromatics, illustrating how computational methods can quantify and predict reaction site selectivity. mdpi.com

Table 2: Predicted Activation Energies for Phenoxide Substitution

Reactant Substitution Site Activation Energy (kcal/mol)
Perfluoropyrimidine Carbon 4 (para to N) 1.699
Perfluoropyridazine Carbon 4 (para to N) 2.572
Perfluoropyrazine Carbon 2 6.167

| Perfluoropyridine (for comparison) | Carbon 4 (para to N) | 4.16 |

This table is interactive. You can sort and filter the data.

Furthermore, theoretical studies on the atmospheric reactions of simple amines with OH radicals predict branching ratios for hydrogen abstraction from different sites (C-H vs. N-H). ccsnorway.com For methylamine, the theoretical branching ratio for abstraction from C-H versus N-H is calculated to be 0.74 : 0.26, indicating a preference for reaction at the carbon atom. ccsnorway.com These predictions are crucial for understanding the degradation pathways of amine-containing compounds in the environment.

Computational Design of N-acetamide Substituted Ligands

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. The computational design of N-acetamide substituted ligands involves a variety of techniques, including molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies, to create compounds that can effectively interact with a specific biological target.

A prominent example is the design of histone deacetylase (HDAC) inhibitors, where the N-acetamide group can act as a zinc-binding group (ZBG). mdpi.com In one study, computational methods were used to guide the design of novel HDAC inhibitors based on an N-trifluoroacetamide ZBG. mdpi.com Molecular docking simulations were performed to analyze the binding modes and affinities of designed ligands within the active sites of various HDAC isoforms. These simulations predicted that compounds with specific substitutions would have favorable binding energies (e.g., -7.18 kcal/mol for ligand A6) and form key hydrogen bond interactions with residues in the catalytic tunnel. mdpi.com

Similarly, computational approaches have been applied to design N-benzylacetamide derivatives as potential atypical antipsychotics. arabjchem.org A set of molecular parameters and physicochemical properties for the designed compounds were calculated and compared to those of standard drugs like clozapine (B1669256) and risperidone. The test compounds showed good similarity values, suggesting they possessed drug-like characteristics, which was later supported by pharmacological evaluations. arabjchem.org

In the search for new antidepressant agents, a combination of pharmacophore modeling, 3D-QSAR, and molecular docking was used to identify and optimize 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives as monoamine oxidase A (MAO-A) inhibitors. nih.gov This computational workflow started with a large database of molecules, which was filtered based on pharmacophoric features and predicted activity before the most promising hits were selected through docking simulations. nih.gov The stability of the final designed ligands in the receptor active site was then confirmed using root-mean-square deviation (RMSD) analysis from molecular dynamics simulations. nih.gov

The following table summarizes various N-acetamide substituted ligands that have been designed using computational methods, highlighting their intended biological targets and the design strategies employed.

Table 3: Examples of Computationally Designed N-Acetamide Ligands

Ligand Series / Compound Target Computational Method(s) Used Research Goal
N-Trifluoroacetamide Derivatives Histone Deacetylase (HDAC) Molecular Docking, ADMET Prediction Design of novel cancer therapeutics mdpi.com
2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides Dopamine/Serotonin Receptors Calculation of Physicochemical Properties Design of potential atypical antipsychotics arabjchem.org
Pyrazolopyrimidine Acetamides Translocator Protein (TSPO) Molecular Modeling Development of high-affinity neuroinflammatory imaging agents mdpi.com
2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides Monoamine Oxidase A (MAO-A) Pharmacophore Modeling, 3D-QSAR, Docking Design of new antidepressant agents nih.gov

| Thioxothiazolidinyl-acetamides | Urease | Molecular Dynamics Simulation | Design of potent urease inhibitors researchgate.net |

This table is interactive. You can sort and filter the data.

Crystallographic Analysis

Crystallographic analysis, particularly Single-Crystal X-ray Diffraction, is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This provides definitive information about molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) allows for the unambiguous determination of the spatial arrangement of atoms in a crystalline material. uni-saarland.deuhu-ciqso.es By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystal, researchers can reconstruct the electron density map and, subsequently, the positions of the atoms. This technique is crucial for confirming the structure of newly synthesized compounds and understanding how molecules pack in the solid state. The quality of the crystal is directly proportional to the quality of the diffraction data obtained. uni-saarland.de Ideally, crystals should be at least 0.02 mm in size, although high-intensity X-ray sources can be used for smaller crystals, potentially affecting data quality. uhu-ciqso.es

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool in organic chemistry for determining the structure and dynamics of molecules in solution. By analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR and ¹³C NMR spectroscopy are routinely used for the structural elucidation of organic compounds, including acetamide derivatives like this compound. researchgate.netsci-hub.seresearchgate.net ¹H NMR provides information on the types of hydrogen atoms present, their relative numbers (integration), and their connectivity to neighboring hydrogen atoms (splitting patterns and coupling constants). emerypharma.com ¹³C NMR provides information on the carbon skeleton of the molecule, with different types of carbon atoms resonating at characteristic chemical shifts. researchgate.netnanalysis.com Techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments in ¹³C NMR help in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons, further aiding structural assignment. nanalysis.com

Spectra for N-butylacetamide (a related compound) are available, providing examples of the type of data obtained from these techniques. ¹H NMR spectra show characteristic signals for the protons of the butyl chain and the acetyl group. chemicalbook.com ¹³C NMR spectra provide signals corresponding to the different carbon atoms in the molecule. nih.govspectrabase.comnih.govhmdb.canih.gov The chemical shifts, multiplicities, and integration values obtained from these spectra are crucial for confirming the proposed structure of this compound by correlating the spectroscopic data with the expected molecular connectivity.

Mechanistic Insights from NMR Spectroscopic Data

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. This technique is sensitive to changes in bond stretching and bending, which can be used to identify characteristic functional groups and study molecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a widely used technique for the identification and characterization of organic compounds based on their unique vibrational fingerprints. oregonstate.eduuctm.edu When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, which are recorded as peaks in the IR spectrum. Different functional groups absorb at characteristic frequencies, allowing for their identification. For acetamides, key IR absorptions include the carbonyl stretch (C=O) and N-H stretching and bending vibrations. oregonstate.edu

Mass Spectrometry (MS) Techniques for Compound Identification and Fragmentation Studies

Mass spectrometry is a powerful tool for identifying this compound and studying its fragmentation pathways. Electron ionization (EI) mass spectrometry provides characteristic fragmentation patterns that can be used for identification. The NIST WebBook provides an electron ionization mass spectrum for this compound (CAS Registry Number 1119-49-9) with a molecular weight of 115.1735. nist.govnist.gov While the specific fragmentation details for this compound in this spectrum are subject to licensing restrictions for download, general principles of amide fragmentation in EI-MS can be applied. libretexts.org

Studies on related acetamide and acetamidine (B91507) compounds highlight the utility of MS in understanding ionization and fragmentation. For instance, research on acetamide and acetic acid clusters using time-of-flight mass spectrometry combined with vacuum-ultraviolet (VUV) synchrotron radiation has explored photofragmentation pathways, including the formation of protonated and ammoniated clusters. aip.orgaip.org These studies indicate that proton transfer can play a dominant role in the fragmentation process of acetamide-containing species. aip.org Similarly, investigations into the fragmentation of sugar chains with acetamide functional groups using MALDI TOF/TOF and ESI Q-TOF mass spectrometry have shown that the presence and location of acetamide groups influence ionization and fragmentation patterns, with sodium cation attachment frequently localizing on the acetamide group, affecting fragmentation. researchgate.netnih.govacs.org While these studies focus on different molecular systems, they demonstrate the capability of MS techniques to provide detailed insights into how acetamide-like structures, such as that in this compound, behave under ionization and subsequent fragmentation.

Surface Science Techniques

Surface science techniques are crucial for understanding the interactions of this compound with various surfaces, which is particularly relevant in applications such as catalysis or thin film deposition.

Temperature Programmed Desorption (TPD) for Thermal Chemistry Analysis

Temperature Programmed Desorption (TPD) is used to study the thermal behavior of molecules adsorbed on surfaces. By monitoring the desorption of species as a function of temperature, TPD can provide information on adsorption energies, reaction pathways, and the temperatures at which different surface reactions occur.

Studies involving copper(I)-N,N′-di-sec-butylacetamidinate, a related acetamidinate complex, have utilized TPD to characterize its thermal chemistry on surfaces like Ni(110) and Cu(110). acs.orgaip.orgharvard.eduosti.gov These studies have shown that N-sec-butylacetamidine can be produced as a desorption product during the thermal decomposition of the adsorbed acetamidinate precursor. aip.orgavs.org TPD experiments revealed that N-sec-butylacetamidine desorbs in different temperature regimes depending on the surface, indicating varying interaction strengths and decomposition pathways. For example, desorption of N-sec-butylacetamidine was observed at around 300 K on Ni(110), while on Cu(110), it was detected at higher temperatures, around 480 K. aip.org The complexity of the surface chemistry was highlighted by the detection of other products like butane, butene, and hydrogen in TPD experiments, suggesting a network of reactions including C-N bond dissociation and hydrogenation. aip.orgavs.org These findings demonstrate the power of TPD in elucidating the thermal stability and reaction mechanisms of acetamidine-related compounds on surfaces, which would be similarly applicable to studying this compound's surface interactions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a material. It is invaluable for analyzing the species present on a surface after adsorption or reaction of a compound like this compound.

Rheological and Thermal Analysis of Polymeric Systems

This compound or related acetamidines might be involved in polymeric systems, for example, as catalysts, monomers, or components of supramolecular structures. Rheology and thermal analysis techniques are essential for characterizing the physical properties and thermal behavior of such polymeric materials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as glass transition temperature (Tg), melting point, and crystallization temperature.

TGA and DSC are standard techniques for the thermal characterization of polymers. rsc.orgtainstruments.comtainstruments.com TGA can assess the thermal degradation profile of a polymer or a system containing this compound, indicating the temperatures at which weight loss occurs due to decomposition or evaporation of volatile components. academicjournals.orgacs.org DSC can identify thermal transitions within the polymeric material. For instance, the glass transition temperature (Tg) provides insight into the segmental mobility of the polymer chains, while melting and crystallization peaks relate to the crystalline structure. rsc.orgnetzsch.com Studies on the thermal stability of organic salts used as catalysts in polymer synthesis have employed TGA to determine decomposition temperatures under different conditions. acs.org Similarly, TGA has been used to study the catalytic degradation of polymers, with changes in decomposition temperatures indicating catalyst activity. academicjournals.org DSC is also used to study the thermal behavior of polymers, including those forming supramolecular gels, providing information on thermal transitions that affect their properties. netzsch.comresearchgate.net If this compound is incorporated into a polymer or acts as a catalyst in polymerization, TGA and DSC would be critical for understanding the thermal stability of the system and identifying relevant thermal transitions.

Oscillatory and Steady-State Flow Rheometry

Rheology is the study of the flow and deformation of matter. Oscillatory and steady-state flow rheometry are used to characterize the viscoelastic properties of materials, such as polymers. Oscillatory rheometry involves applying an oscillating stress or strain to a sample and measuring the resulting strain or stress, providing information on the storage modulus (G', elasticity) and loss modulus (G'', viscosity). Steady-state flow rheometry involves applying a constant stress or shear rate and measuring the resulting shear rate or stress, respectively, to determine viscosity.

Rheological techniques are essential for understanding the mechanical behavior and internal structure of polymeric systems. rsc.orgtainstruments.com For polymers, rheometry can reveal information about molecular weight, molecular weight distribution, branching, and the presence of interactions like crosslinking or supramolecular assembly. tainstruments.com In the context of systems involving acetamidines, rheology has been used to characterize supramolecular polymer gels formed from polyamidine and copolymers, where amidinium-carboxylate salt bridges contribute to the gel structure. researchgate.net Oscillatory rheometry measurements, specifically the storage modulus (G'), can quantify the rigidity of the gel, while steady-state flow rheometry can assess its flow behavior. researchgate.net Temperature sweep rheology can also be used to study thermoresponsive polymers, where changes in temperature induce significant changes in viscosity and mechanical properties. rsc.org If this compound is part of a polymeric structure or influences polymer properties, rheological analysis would provide critical data on the material's viscoelastic behavior, flow characteristics, and structural integrity.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound61265
N-butylacetamide61265
N,N'-di-sec-butylacetamidineNot found directly for the free base, but related copper complex is discussed.
Acetamide178
Acetic acid176

This compound, an organic compound with the molecular formula C₆H₁₃NO, is a molecule of interest in various chemical applications. nist.gov Its comprehensive characterization necessitates the application of advanced analytical techniques to fully understand its structural properties, behavior at interfaces, and influence within complex systems, particularly polymeric matrices. This article delineates the utility of specific spectroscopic and characterization methodologies relevant to the investigation of this compound.

Advanced Spectroscopic and Characterization Methodologies for N Butyl Acetamidine Research

Mass Spectrometry (MS) Techniques for Compound Identification and Fragmentation Studies

Mass spectrometry serves as a fundamental technique for the unequivocal identification of this compound and the elucidation of its fragmentation pathways. Electron ionization (EI) mass spectrometry, a widely used method, yields characteristic fragmentation patterns that act as a fingerprint for compound identification. The NIST WebBook provides an electron ionization mass spectrum for this compound (identified by CAS Registry Number 1119-49-9), listing its molecular weight as 115.1735. nist.govnist.gov While direct access to the detailed fragmentation data for this compound from this source is subject to licensing, the general principles governing the fragmentation of amides under EI conditions are well-established and can be applied. libretexts.org

Investigations into structurally related compounds, such as acetamide (B32628) and other acetamidines, underscore the effectiveness of MS in probing ionization and fragmentation mechanisms. For instance, research employing time-of-flight mass spectrometry coupled with vacuum-ultraviolet (VUV) synchrotron radiation to study acetamide and acetic acid clusters has shed light on photofragmentation processes, including the formation of protonated and ammoniated species. aip.orgaip.org These studies suggest that proton transfer plays a significant role in the fragmentation of molecules containing the acetamide functional group. aip.org Furthermore, studies utilizing MALDI TOF/TOF and ESI Q-TOF mass spectrometry to analyze sugar chains containing acetamide functionalities have demonstrated that the position and presence of acetamide groups influence both ionization efficiency and fragmentation patterns. researchgate.netnih.govacs.org Specifically, sodium cation adduction was observed to frequently localize on the acetamide moiety, thereby influencing the fragmentation pathways. acs.org Although these studies involve different molecular architectures, the insights gained into the behavior of the acetamide functional group under various ionization conditions are highly relevant to understanding the potential fragmentation of this compound in mass spectrometric analysis.

Surface Science Techniques

Understanding the interactions of this compound with solid surfaces is critical, particularly in applications involving catalysis or the deposition of thin films. Surface science techniques provide the necessary tools to investigate these interactions at a molecular level.

Temperature Programmed Desorption (TPD) for Thermal Chemistry Analysis

Temperature Programmed Desorption (TPD) is a valuable technique for analyzing the thermal behavior of molecules adsorbed on surfaces. By monitoring the rate of desorption of species as the surface temperature is linearly increased, TPD provides information regarding adsorption energies, surface reaction pathways, and the temperatures at which various surface transformations occur.

Studies investigating the thermal chemistry of copper(I)-N,N′-di-sec-butylacetamidinate, a compound structurally related to this compound, have effectively utilized TPD on surfaces such as Ni(110) and Cu(110). acs.orgaip.orgharvard.eduosti.gov These studies have shown that N-sec-butylacetamidine can be generated and desorb from the surface as a product of the thermal decomposition of the adsorbed acetamidinate precursor. aip.orgavs.org TPD experiments have revealed that the desorption temperatures of N-sec-butylacetamidine are dependent on the nature of the surface, indicating varying strengths of interaction and distinct decomposition routes. For example, desorption of N-sec-butylacetamidine was observed at approximately 300 K on a Ni(110) surface, whereas on a Cu(110) surface, it desorbed at higher temperatures, around 480 K. aip.org The detection of other desorbing species, including butane, butene, and hydrogen, in TPD profiles highlighted the intricate nature of the surface chemistry, involving processes such as C-N bond cleavage and hydrogenation. aip.orgavs.org These findings underscore the capability of TPD to provide detailed information on the thermal stability and reaction mechanisms of acetamidine-related compounds on surfaces, knowledge that is directly applicable to studying the surface interactions of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of elements present in the uppermost layers of a material. It is an indispensable tool for characterizing the species present on a surface following the adsorption or reaction of a compound like this compound.

Research on the surface chemistry of copper acetamidinates on various substrates, including Ni(110), Cu(110), and SiO₂, has extensively employed XPS. acs.orgharvard.eduosti.govaip.orgharvard.edu Analysis of core level spectra, such as Cu 2p, C 1s, and N 1s, provides crucial insights into the chemical environment of the adsorbed species and any resulting surface fragments. aip.orgharvard.edu Shifts in the binding energies of these core levels can indicate changes in oxidation states or the formation of new chemical bonds on the surface. aip.orgharvard.edu In studies focused on the decomposition of copper acetamidinate precursors, XPS data has been used to monitor the reduction of copper centers and the fate of the organic ligands on the surface. aip.org A decrease in the intensity of C 1s and N 1s signals upon annealing, as observed by XPS, can be correlated with the desorption of organic species, including acetamidine (B91507), which is simultaneously detected by TPD. aip.org XPS can also confirm the presence and nature of residual carbon or other elements left on the surface after thermal processing. acs.orgharvard.edu These examples demonstrate how XPS provides complementary information to TPD, enabling a comprehensive understanding of the surface chemistry of compounds containing the acetamidine functional group.

Rheological and Thermal Analysis of Polymeric Systems

This compound, or related acetamidines, may be utilized in polymeric systems, potentially acting as catalysts, monomers, or components contributing to supramolecular structures. Rheological and thermal analysis techniques are essential for characterizing the physical properties and thermal behavior of such polymeric materials and formulations.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This provides valuable information regarding the thermal stability of the material and the temperatures at which decomposition or evaporation of volatile components occur. academicjournals.orgacs.org Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC is used to identify and quantify thermal transitions such as glass transition temperature (Tg), melting point, crystallization temperature, and curing reactions. rsc.orgtainstruments.comtainstruments.com

TGA and DSC are standard and widely used techniques for the thermal characterization of polymers. rsc.orgtainstruments.comtainstruments.com TGA can be employed to determine the thermal degradation profile of a polymer or a system containing this compound, indicating the onset and extent of weight loss at elevated temperatures. academicjournals.orgacs.org This is crucial for determining the processing window and long-term thermal stability of materials. DSC provides insights into the thermal transitions within the polymeric material. The glass transition temperature (Tg), for instance, is indicative of the mobility of polymer chains, while melting and crystallization peaks relate to the presence and behavior of crystalline domains. rsc.orgnetzsch.com Studies on the thermal stability of organic salts used as catalysts in polymer synthesis have utilized TGA to assess their decomposition temperatures under various conditions. acs.org Similarly, TGA has been applied to study the catalytic degradation of polymers, where changes in decomposition temperatures can indicate the effectiveness of a catalyst. academicjournals.org DSC is also used to characterize the thermal behavior of polymers, including those that form supramolecular gels, providing information on thermal transitions that influence their structural integrity and properties. netzsch.comresearchgate.net If this compound is incorporated into a polymer structure or functions as a catalyst in polymerization processes, TGA and DSC would be indispensable for understanding the thermal stability of the resulting material and identifying key thermal transitions.

Oscillatory and Steady-State Flow Rheometry

Rheology is the science concerned with the flow and deformation of matter. Oscillatory and steady-state flow rheometry are powerful techniques used to characterize the viscoelastic properties of materials, particularly polymers and complex fluids. Oscillatory rheometry involves applying a periodic stress or strain to a sample and measuring the resulting response. This technique allows for the determination of parameters such as the storage modulus (G'), which represents the elastic or solid-like component, and the loss modulus (G''), which represents the viscous or liquid-like component. Steady-state flow rheometry involves applying a constant shear stress or shear rate to a sample and measuring the resulting shear rate or shear stress, respectively, to determine the material's viscosity under steady flow conditions.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Structures

Small-Angle X-ray Scattering (SAXS) is a powerful technique employed to investigate the structure of materials at the nanoscale, typically ranging from 1 to 100 nanometers xenocs.com. It is widely used for characterizing supramolecular assemblies, polymers, nanoparticles, and biological macromolecules in solution or solid states xenocs.comnih.govnih.govfrontiersin.orgxenocs.comnih.govrsc.org. SAXS provides information about the size, shape, orientation, and spatial arrangement of these nanoscale structures by analyzing the elastic scattering of X-rays at very small angles nih.govxenocs.comnih.gov. Recent advancements in SAXS instrumentation, particularly high-brilliance synchrotron sources, have facilitated high-throughput studies and in situ analysis under various conditions xenocs.comnih.gov.

A thorough review of available search results regarding the chemical compound this compound and its characterization using Small-Angle X-ray Scattering (SAXS) for the study of its supramolecular structures did not yield specific, detailed research findings or corresponding data tables directly pertaining to this particular compound.

Emerging Research Directions and Future Perspectives

Integration of N-butyl-acetamidine in Multidisciplinary Research

The structural and chemical properties of this compound make it a valuable candidate for integration into various fields of research. Its potential is not confined to a single discipline but extends to collaborative efforts where its unique characteristics can be leveraged to address complex scientific challenges.

Medicinal Chemistry and Drug Discovery : Acetamidine (B91507) derivatives are actively explored for their wide-ranging biological activities, including potential antiviral, antibacterial, and anticancer properties. ontosight.ai The N-butyl group can modulate lipophilicity, potentially influencing the compound's pharmacokinetic profile. As such, this compound can serve as a scaffold or intermediate in the synthesis of new therapeutic agents. ontosight.aiontosight.ai Its integration into multidisciplinary research programs, such as those focused on translational cancer research or neuropharmacology, could accelerate the discovery of novel treatments. clinicbarcelona.org The development of acetamide (B32628) derivatives as glucokinase activators for treating diabetes highlights the potential for this chemical class in addressing metabolic diseases. google.com

Materials Science : In materials science, acetamidine derivatives are recognized as versatile building blocks for creating new polymers and functional materials. ontosight.aisolubilityofthings.comontosight.ai The this compound moiety can be incorporated into larger molecular structures to design materials with specific thermal, mechanical, or electronic properties. ontosight.ai For instance, derivatives can be used in ring-opening metathesis polymerization (ROMP) to produce specialized polymers. ontosight.ai This requires a multidisciplinary approach combining expertise in organic synthesis, polymer chemistry, and materials characterization. uni-heidelberg.de

Catalysis : The acetamidine functional group can act as a ligand, binding to metal centers to form complexes with catalytic activity. ontosight.ai The N-butyl group can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's reactivity and selectivity. Research in this area involves collaboration between synthetic organic chemists and experts in organometallic and inorganic chemistry to design and test new catalytic systems for a variety of chemical transformations.

Research AreaPotential Role of this compoundCollaborating DisciplinesPotential Outcomes
Medicinal ChemistryScaffold for synthesizing new drug candidates. ontosight.aiontosight.aiPharmacology, Biology, Computational ChemistryDevelopment of novel antiviral, anticancer, or anti-inflammatory agents. ontosight.aiontosight.ai
Materials ScienceBuilding block for functional polymers and materials. ontosight.aisolubilityofthings.comPolymer Chemistry, Physics, EngineeringCreation of materials with tailored optical, thermal, or mechanical properties. ontosight.ai
CatalysisLigand for designing novel metal catalysts. ontosight.aiInorganic Chemistry, Organometallic ChemistryHighly selective and efficient catalysts for organic synthesis.

Challenges and Opportunities in this compound Synthesis and Application

While the potential applications of this compound are significant, researchers face several challenges in its synthesis and practical implementation. Overcoming these hurdles presents substantial opportunities for innovation in chemical synthesis and technology.

Key Challenges:

Synthetic Efficiency and Scalability : Developing convenient and high-yielding synthetic routes for N,N'-disubstituted acetamidines remains an active area of research. acs.org While methods exist, they may require harsh conditions or specialized reagents, limiting their scalability for industrial applications. vulcanchem.com

Limited Characterization Data : For many specific acetamidine derivatives, including substituted N-butyl-acetamidines, comprehensive data on their chemical properties and biological activity is scarce. ontosight.ai This lack of information can hinder the rational design of new compounds and applications.

Catalyst Deactivation : In synthetic applications, particularly in catalysis, the basic nature of the resulting amine or amidine products can lead to deactivation of the catalyst, posing a significant challenge for process optimization. acs.org

Green Chemistry : Traditional synthetic methods may involve hazardous solvents and produce significant waste. A key challenge is the development of more environmentally benign synthetic protocols. vulcanchem.com

Emerging Opportunities:

Drug Development : The diverse biological activities reported for related compounds present a major opportunity for this compound in drug discovery. ontosight.ai There is vast potential to explore its efficacy against a wide range of therapeutic targets.

Advanced Materials : The opportunity exists to tailor the structure of this compound derivatives to create "smart" materials that respond to external stimuli or possess unique electronic properties. ontosight.aivulcanchem.com

Sustainable Synthesis : Innovations in green chemistry, such as the use of enzymatic catalysis or photochemical reactions, offer promising avenues for the sustainable production of this compound and its derivatives. vulcanchem.comresearchgate.net The use of immobilized lipases for amidation represents one such approach. researchgate.netresearchgate.net

High-Throughput Screening : The development of high-throughput experimentation platforms can accelerate the optimization of complex multicomponent reactions, enabling the rapid discovery of efficient synthetic routes for novel acetamidine derivatives. acs.org

ChallengeAssociated OpportunityExample Research Direction
Complex and inefficient synthetic routes.Discovery of novel, high-yield synthetic methods.Developing microwave-assisted synthesis or new catalytic systems for amidine formation. acs.orgresearchgate.net
Limited data on specific derivatives. ontosight.aiSystematic exploration of structure-activity relationships (SAR).Synthesizing a library of this compound derivatives and screening for biological activity.
Development of environmentally benign processes. vulcanchem.comInnovation in green and sustainable chemistry.Utilizing biocatalysts like immobilized lipases or developing solvent-free reaction conditions. researchgate.netrsc.org
Potential for catalyst deactivation in reactions. acs.orgDesign of more robust and resistant catalytic systems.Investigating new catalyst supports or reaction conditions that mitigate product inhibition.

Interdisciplinary Approaches for Expanding the Scope of Acetamidine Chemistry

Expanding the scientific and practical applications of acetamidine chemistry requires moving beyond traditional disciplinary silos. sorbonne-universite.fr An interdisciplinary approach, where experts from different fields collaborate, is essential for unlocking the full potential of compounds like this compound. sorbonne-universite.frchemrxiv.org

Computational Chemistry and Synthetic Chemistry : The integration of computational modeling with experimental synthesis represents a powerful strategy. vulcanchem.com Computational tools can predict the properties and biological activities of virtual this compound derivatives, allowing synthetic chemists to prioritize the most promising candidates for synthesis. This synergy saves time and resources and accelerates the discovery process.

Synthetic Biology and Flow Chemistry : The interplay between synthetic biology and synthetic chemistry has proven effective for producing complex natural products. rsc.org Similar approaches could be developed for acetamidines. Genetically engineered microorganisms could produce precursors, which are then converted to the final products using highly efficient and automated flow chemistry systems.

Materials Science and Advanced Spectroscopy : A powerful interdisciplinary model combines the design and synthesis of new materials with their characterization using advanced spectroscopic techniques. uni-heidelberg.de For acetamidine-based materials, this would involve synthesizing novel polymers or composites and then using techniques like ultrafast spectroscopy to probe their fundamental physicochemical phenomena, leading to ground-breaking advances in material function. uni-heidelberg.de

Chemical Biology and Clinical Research : To translate the potential of this compound into clinical applications, collaboration between chemists, biologists, and clinicians is crucial. clinicbarcelona.org This involves designing and synthesizing compounds, evaluating their biological effects in cellular and animal models, and ultimately testing the most promising candidates in clinical settings to address diseases.

Interdisciplinary CombinationObjectiveMethodologyPotential Impact
Computational Chemistry + Organic SynthesisPredict and prioritize synthetic targets. vulcanchem.comUse of molecular modeling to predict bioactivity before synthesizing compounds.Accelerated and more efficient drug discovery and material design.
Synthetic Biology + Flow ChemistryDevelop novel and sustainable production pathways. rsc.orgCombine biocatalytic precursor synthesis with continuous flow chemical reactors.Greener, more efficient, and scalable manufacturing of acetamidines.
Materials Chemistry + Advanced SpectroscopyUnderstand and engineer material properties at a fundamental level. uni-heidelberg.deSynthesize acetamidine-based materials and analyze their dynamics with advanced optical techniques.Breakthroughs in functional materials for electronics, energy, and information technology. uni-heidelberg.de
Medicinal Chemistry + Clinical ResearchTranslate basic research into medical applications. clinicbarcelona.orgCollaborative programs to design, test, and validate new therapeutic agents in preclinical and clinical studies.Development of new medicines for a range of diseases. google.com

Q & A

Basic Question: How can researchers optimize the synthesis of N-butyl-acetamidine to achieve high purity and yield?

Methodological Answer:
To optimize synthesis, consider varying reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, using polar aprotic solvents (e.g., dimethylformamide) can enhance nucleophilic substitution in amidine synthesis. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Final purity can be confirmed using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy to validate structural integrity, as demonstrated in analogous acetamidine syntheses . For large-scale reactions, iterative optimization using fractional factorial experimental designs is recommended to identify critical variables .

Advanced Research Question: What analytical techniques are most effective for resolving contradictions in spectral data during this compound characterization?

Methodological Answer:
Discrepancies in spectral data (e.g., unexpected peaks in NMR or IR) require cross-validation using complementary techniques. For instance:

  • GC/MS : Detects volatile impurities or byproducts that may skew results .
  • 2D NMR (HSQC/HMBC) : Resolves ambiguous proton-carbon correlations, especially in crowded spectral regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy.
    If contradictions persist, systematically review experimental conditions (e.g., solvent purity, temperature stability) and compare findings with computational predictions (e.g., density functional theory (DFT)-simulated spectra) .

Basic Question: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:
Stability studies should assess degradation under:

  • Temperature : Accelerated testing at 40°C, 60°C, and 25°C (control) over 1–6 months.
  • Humidity : Expose samples to 75% relative humidity to evaluate hydrolytic stability.
  • Light : UV/Vis exposure to test photodegradation.
    Analytical methods like HPLC with UV detection can quantify degradation products. Stability data should be modeled using Arrhenius equations to predict shelf-life, as applied to structurally similar amidines .

Advanced Research Question: What strategies can mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:
Variability often arises from inconsistent reaction kinetics or impurity profiles. Solutions include:

  • Process Analytical Technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy to track reaction endpoints.
  • Design of Experiments (DoE) : Identify critical process parameters (e.g., stirring rate, reagent stoichiometry) using response surface methodology .
  • Purification Protocols : Implement recrystallization with solvents of graded polarity or preparative HPLC for challenging separations .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at -20°C to prevent degradation, as recommended for structurally analogous amidines .

Advanced Research Question: How can computational modeling predict the reactivity and interaction mechanisms of this compound in biological systems?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., enzymes or receptors).
  • Molecular Dynamics (MD) Simulations : Assess conformational stability and solvation effects in physiological conditions.
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain nucleophilic/electrophilic behavior.
    Validate predictions with experimental data (e.g., enzyme inhibition assays) to refine models .

Basic Question: What are the best practices for validating analytical methods specific to this compound quantification?

Methodological Answer:
Method validation should include:

  • Linearity : Calibration curves across 50–150% of the target concentration (R² ≥ 0.995).
  • Accuracy/Precision : Spike-and-recovery tests with ≤5% relative standard deviation (RSD).
  • Limit of Detection (LOD)/Quantitation (LOQ) : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
    Cross-validate using LC-MS/MS for trace-level analysis, as applied to related amidine derivatives .

Advanced Research Question: How can researchers address contradictory biological activity data for this compound across different assay systems?

Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., cell line selectivity, buffer composition). Resolve by:

  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple assays.
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific interactions.
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out degradation artifacts.
    Triangulate findings with in silico ADMET predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.